molecular formula C6H8N2O2 B133763 Ethyl 4-pyrazolecarboxylate CAS No. 37622-90-5

Ethyl 4-pyrazolecarboxylate

Cat. No.: B133763
CAS No.: 37622-90-5
M. Wt: 140.14 g/mol
InChI Key: KACZQOKEFKFNDB-UHFFFAOYSA-N
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Description

Ethyl 4-pyrazolecarboxylate is an organic compound with the molecular formula C₆H₈N₂O₂. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .

Preparation Methods

Direct Esterification of 4-Pyrazolecarboxylic Acid

The most widely documented method for synthesizing ethyl 4-pyrazolecarboxylate involves the esterification of 4-pyrazolecarboxylic acid with ethanol using thionyl chloride (SOCl2\text{SOCl}_2) as a catalyst . This one-step reaction proceeds under mild conditions, offering high yields and scalability.

Reaction Mechanism and Conditions

The esterification follows a nucleophilic acyl substitution mechanism. Thionyl chloride activates the carboxylic acid by converting it into an acyl chloride intermediate, which subsequently reacts with ethanol to form the ester. The reaction is typically conducted at 0–20°C to minimize side reactions, with a stoichiometric ratio of 1:1.5 (acid to SOCl2\text{SOCl}_2) .

Procedure :

  • Dissolve 4-pyrazolecarboxylic acid (1 equiv, 8.92 mmol) in anhydrous ethanol (10 mL).

  • Add thionyl chloride (1.5 equiv, 13.38 mmol) dropwise at 0°C.

  • Stir the mixture at room temperature for 3 hours.

  • Concentrate under reduced pressure, then purify via silica gel chromatography (15% ethyl acetate/hexane).

This method achieves an 80% yield (1.0 g product from 1 g starting material) with a purity >95% (LC-MS: m/zm/z 141.0 [M+H]+^+) .

Halogenation and Functionalization

Post-synthetic modification of ethyl pyrazolecarboxylates is critical for diversifying applications. Patent CN106187894A demonstrates chlorination of ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate using hydrogen peroxide (H2O2\text{H}_2\text{O}_2) and hydrochloric acid (HCl\text{HCl}) in dichloroethane .

Chlorination Protocol :

  • Combine substrate (23.8 g), HCl\text{HCl} (35–40%, 10–15 mL), and dichloroethane (106–135 mL).

  • Add H2O2\text{H}_2\text{O}_2 (30–40%, 11.5–17.1 mL) dropwise at 20–30°C.

  • Heat to 50–70°C for 5–7 hours.

  • Wash with sodium sulfite (Na2SO3\text{Na}_2\text{SO}_3), sodium carbonate (Na2CO3\text{Na}_2\text{CO}_3), and water.

This method highlights the compound’s stability under acidic oxidative conditions, enabling precise functionalization at the 4-position.

Comparative Analysis of Synthetic Routes

The table below contrasts the primary esterification method with hypothetical adaptations of alkylation and halogenation strategies:

Method Reactants Conditions Yield Source
Direct Esterification4-Pyrazolecarboxylic acid, SOCl2\text{SOCl}_2, EtOH0–20°C, 3 h80%
Methylation (Hypothetical)This compound, DMC\text{DMC}, NaH\text{NaH}100°C, 4 hN/A
ChlorinationEthyl 1-methyl-3-ethyl-5-pyrazolecarboxylate, HCl\text{HCl}, H2O2\text{H}_2\text{O}_250–70°C, 5–7 h74–85%

Key observations:

  • Direct esterification remains the most efficient route for the 4-isomer.

  • Alkylation and halogenation require pre-functionalized substrates, limiting their direct applicability.

Industrial and Research Applications

This compound serves as a precursor to bioactive molecules, including kinase inhibitors and antimicrobial agents . Recent studies emphasize its role in synthesizing bis-pyrazole dicarboxylic acids, which exhibit ligand properties in coordination chemistry .

Scientific Research Applications

Synthesis of Isoxazole Derivatives

One of the primary applications of ethyl 4-pyrazolecarboxylate is in the preparation of isoxazole derivatives. Isoxazoles are five-membered heterocycles containing both nitrogen and oxygen, which are important in pharmaceuticals and agrochemicals. This compound can be converted into isoxazole-4-carboxylic acid derivatives through cyclization reactions. This transformation is facilitated by its ability to act as an electrophile in nucleophilic substitution reactions, leading to high yields of the desired products .

Dicarboxylic Acid Synthesis

This compound serves as an intermediate in the synthesis of dicarboxylic acids. Recent studies have demonstrated that it can react with dibromoalkanes under superbasic conditions (using potassium hydroxide and dimethyl sulfoxide) to yield dicarboxylic acid derivatives. This method allows for the formation of complex dicarboxylic acids that are otherwise challenging to synthesize through conventional methods . The reaction conditions can be optimized for maximum yield, making this approach highly efficient for producing valuable compounds .

Medicinal Chemistry Applications

In medicinal chemistry, this compound has been explored for its potential biological activities. Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making them candidates for drug development. The structural modifications on the pyrazole ring can enhance these biological activities, leading to compounds with improved efficacy and selectivity against specific targets .

Use in Ionic Liquid Reactions

This compound has also been utilized in reactions mediated by ionic liquids, which are known for their environmentally friendly properties. For instance, a one-pot synthesis involving this compound was conducted using imidazolium-based ionic liquids as solvents and catalysts. This method not only simplifies the reaction process but also enhances the yield of pyrazole derivatives while minimizing waste .

Electrophilic Substitution Reactions

The compound is highly reactive in electrophilic substitution reactions due to the electron-donating effects of substituents on the pyrazole ring. Studies have shown that introducing methyl groups into the pyrazole structure increases its reactivity at position 4, thereby facilitating further substitutions that lead to diverse derivatives with potential applications in various fields, including materials science and agriculture .

Table 1: Summary of Key Reactions Involving this compound

Reaction TypeConditionsProductsYield (%)
Isoxazole SynthesisCyclization with nucleophilesIsoxazole-4-carboxylic acidsHigh
Dicarboxylic Acid FormationKOH-DMSO with dibromoalkanesDicarboxylic acidsUp to 89%
Ionic Liquid Mediated Reactions[bmim][FeCl4], solvent-freePyrazole derivatives75-92%
Electrophilic SubstitutionVarious electrophilesSubstituted pyrazolesVariable

Mechanism of Action

The mechanism of action of ethyl 4-pyrazolecarboxylate involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Ethyl 4-pyrazolecarboxylate can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern and its versatility in various chemical reactions and applications.

Biological Activity

Ethyl 4-pyrazolecarboxylate (CAS No. 37622-90-5) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant research findings.

This compound has the molecular formula C6H8N2O2C_6H_8N_2O_2 and a molar mass of 140.14 g/mol. It is characterized by the following properties:

PropertyValue
Boiling Point138-140 °C @ 3 mm Hg
Melting Point78-80 °C
Number of Heavy Atoms10
Number of Aromatic Heavy Atoms5
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Synthesis Methods

This compound can be synthesized through various methods, including:

  • One-Pot Synthesis : Utilizing imidazolium-based ionic liquids as reaction media, this compound can be synthesized from phenylhydrazine, benzaldehyde, and ethyl acetoacetate under mild conditions with good yields (75-92%) .
  • Electrophilic Substitution : This method involves the reaction of ethyl 4-pyrazolecarboxylates with dibromoalkanes in a superbasic medium (KOH-DMSO) to produce bis(4-carboxypyrazol-1-yl)alkanes .

Biological Activity

This compound exhibits several notable biological activities, particularly as an inhibitor in various biochemical pathways.

Neuraminidase Inhibition

Research indicates that derivatives of this compound display neuraminidase (NA) inhibitory activity, which is crucial for antiviral activity against influenza viruses. Compounds derived from this compound showed varying degrees of NA inhibition, with some exhibiting up to 72% inhibition at concentrations of 10 μM . The structure-activity relationship suggests that electron-withdrawing groups enhance inhibitory potency .

Antimicrobial Activity

Studies have demonstrated that this compound and its derivatives possess antimicrobial properties. For instance, derivatives with specific substitutions on the pyrazole ring have shown increased efficacy against various bacterial strains, indicating potential for development as antimicrobial agents .

Case Studies

  • Influenza Virus Study : A study focused on the synthesis and evaluation of NA inhibitors derived from this compound revealed that compounds with specific substituents exhibited significantly higher inhibitory activity compared to others. For example, a compound with a 4-methylphenyl group at the N-1 position demonstrated the highest activity at 52.31% inhibition .
  • Synthesis and Characterization : Another research effort involved synthesizing dicarboxylic derivatives from this compound, highlighting its versatility in forming more complex structures with potential biological applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-pyrazolecarboxylate, and how are they optimized for yield?

this compound is typically synthesized via cyclocondensation reactions. A standard approach involves reacting ethyl acetoacetate with phenylhydrazine derivatives and dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions . For optimization, researchers recommend controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of hydrazine to carbonyl precursor) and using polar aprotic solvents like DMF to enhance cyclization efficiency. Post-reaction purification via flash column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product with >90% purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its potential acute toxicity and skin irritation properties, researchers must:

  • Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators during handling .
  • Conduct reactions in fume hoods to prevent inhalation exposure.
  • Use secondary containment for spills and avoid drainage contamination .
  • Store the compound in airtight containers at 2–8°C to prevent degradation .

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural confirmation, with diagnostic peaks at δ 8.4–8.6 ppm (pyrazole C-H) and δ 4.2–4.4 ppm (ethyl ester protons) . Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups, such as the ester carbonyl stretch at ~1700 cm⁻¹ . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+Na]⁺ at m/z 193.06 for C₇H₈N₂O₂Na) .

Advanced Research Questions

Q. How can reaction conditions be optimized for N-alkylation of this compound in electrophotocatalytic systems?

Electrophotocatalytic N-alkylation requires:

  • A ruthenium-based catalyst (Ru(dtbbpy)₃₂, 0.025 equiv.) to mediate decarboxylative coupling .
  • Solvent systems like dichloroethane (DCE)/hexafluoroisopropanol (HFIP) (2:1 v/v) to stabilize radical intermediates .
  • Parallel electrode configurations in flow reactors to reduce reaction times from 72 hours (batch) to <24 hours, achieving yields up to 60% .

Q. How should researchers resolve contradictions in reported yields for cross-coupling reactions involving this compound?

Discrepancies in yields (e.g., 40–70% for decarboxylative alkylation) often stem from:

  • Variable catalyst loading (5–10 mol% vs. 2.5 mol% in optimized protocols) .
  • Impurities in starting materials (e.g., residual water in DMF reducing coupling efficiency).
  • Systematic comparison of reaction parameters (solvent polarity, temperature) using design-of-experiments (DoE) frameworks is recommended to identify optimal conditions .

Q. What role does this compound play in developing bioactive compounds?

The compound serves as a versatile intermediate in synthesizing:

  • Antiplasmodial agents : Alkylation at the pyrazole N1 position introduces pharmacophores targeting Plasmodium enzymes, with IC₅₀ values <1 µM in vitro .
  • Kinase inhibitors : Functionalization at C3/C5 positions modulates selectivity for ATP-binding pockets .
  • Photodynamic therapy (PDT) agents : Coordination with transition metals (e.g., Ru, Ir) enhances triplet-state lifetimes for reactive oxygen species generation .

Q. What mechanistic insights have been gained from studying this compound in radical-mediated reactions?

Electron paramagnetic resonance (EPR) studies reveal:

  • Single-electron oxidation of the carboxylate group generates a carbonyl radical, enabling C–H bond activation in arenes .
  • Steric effects at the pyrazole N1 position dictate regioselectivity in alkylation, with bulky substituents favoring para-substitution in aryl partners .

Q. How does this compound’s stability impact long-term storage and experimental reproducibility?

The compound degrades under prolonged exposure to:

  • Light : UV irradiation induces ester hydrolysis, forming 4-pyrazolecarboxylic acid (monitored via TLC).
  • Moisture : Hydrolysis rates increase at >60% relative humidity, necessitating desiccants like silica gel in storage .
  • Heat : Decomposition above 80°C produces volatile byproducts (GC-MS analysis recommended for batch QC) .

Properties

IUPAC Name

ethyl 1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-10-6(9)5-3-7-8-4-5/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACZQOKEFKFNDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191062
Record name 4-Acetylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37622-90-5
Record name Ethyl 1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37622-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetylpyrazole
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Record name 4-Acetylpyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-4-carboxylic acid, ethyl ester
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Ethyl 4-pyrazolecarboxylate
Ethyl 4-pyrazolecarboxylate
Ethyl 4-pyrazolecarboxylate
Ethyl 4-pyrazolecarboxylate
Ethyl 4-pyrazolecarboxylate

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